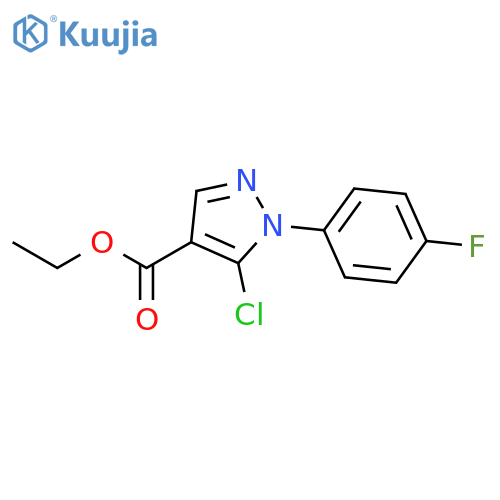

Cas no 288252-75-5 (Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate)

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-4-carboxylate

- 5-CHLORO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- A5433

- ACN-000090

- AK139388

- KB-245411

- SureCN6052569

- AKOS022172669

- SCHEMBL6052569

- 288252-75-5

- LZIXVIYLNWXTHN-UHFFFAOYSA-N

- FT-0770057

- ethyl5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- DTXSID70623624

- 1H-Pyrazole-4-carboxylic acid, 5-chloro-1-(4-fluorophenyl)-, ethyl ester

- DB-068011

-

- インチ: InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

- InChIKey: LZIXVIYLNWXTHN-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(Cl)N(C2=CC=C(C=C2)F)N=C1

計算された属性

- せいみつぶんしりょう: 268.0416

- どういたいしつりょう: 268.041

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 44.1A^2

じっけんとくせい

- 密度みつど: 1.34

- ふってん: 358 ºC

- フラッシュポイント: 170 ºC

- PSA: 44.12

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189004-1g |

ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

288252-75-5 | 95% | 1g |

$353 | 2023-02-02 | |

| Alichem | A049003880-1g |

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

288252-75-5 | 95% | 1g |

$334.56 | 2023-09-02 | |

| Chemenu | CM189004-1g |

ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

288252-75-5 | 95% | 1g |

$380 | 2021-08-05 | |

| Ambeed | A385093-1g |

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

288252-75-5 | 95+% | 1g |

$318.0 | 2024-04-20 |

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 関連文献

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 288252-75-5)

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 288252-75-5) is a specialized organic compound belonging to the pyrazole carboxylate family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of both chloro and fluoro substituents enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for pyrazole derivatives, fluorophenyl compounds, and carboxylate esters to explore their utility in drug discovery and material science.

The molecular structure of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring substituted with a chloro group at the 5-position and a 4-fluorophenyl moiety at the 1-position. The ethyl carboxylate group at the 4-position further contributes to its versatility in chemical reactions. This compound is often discussed in the context of heterocyclic chemistry, a trending topic in organic synthesis, as researchers seek eco-friendly and efficient methods to produce such derivatives. Searches for sustainable synthesis of pyrazoles and green chemistry approaches reflect the growing interest in environmentally benign processes.

In recent years, the demand for fluorinated compounds like Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has surged, driven by their applications in pharmaceutical intermediates and crop protection agents. The fluoro and chloro groups are known to improve the metabolic stability and bioavailability of drug candidates, aligning with the industry's focus on drug optimization. Additionally, the agrochemical sector explores such compounds for their potential as pesticide precursors, addressing global challenges like food security and sustainable agriculture.

From a technical perspective, the synthesis of CAS No. 288252-75-5 typically involves multi-step reactions, including cyclization and esterification. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize its purity and structure. These methods are frequently searched by chemists and quality control professionals, highlighting the compound's relevance in analytical chemistry and process development.

The versatility of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate extends to its role in material science. Its aromatic and heterocyclic framework makes it a candidate for designing functional materials, such as organic semiconductors or coordination polymers. With the rise of green energy technologies, researchers are investigating such compounds for their electronic properties, tying into popular searches like organic electronics and renewable energy materials.

In conclusion, Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 288252-75-5) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and advanced materials. Its structural features and synthetic adaptability align with current trends in sustainable chemistry and innovation-driven research, making it a subject of ongoing exploration and development.

288252-75-5 (Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) 関連製品

- 1805311-94-7(4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)

- 1255939-60-6(4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde)

- 1807063-28-0(5-(Difluoromethyl)-3-hydroxy-4-iodo-2-methoxypyridine)

- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)

- 868219-41-4(1-({6-hydroxy-1,2,4triazolo3,2-b1,3thiazol-5-yl}(4-methylphenyl)methyl)piperidin-4-ol)

- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)

- 25696-57-5(6-Bromo-2-naphthyl-a-D-glucopyranoside)

- 315668-55-4(Benzene, 1-bromo-3-methyl-5-(trimethylsilyl)-)

- 2639457-82-0(methyl 6-(3-aminophenyl)sulfanylhexanoate)

- 933778-28-0(3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde)